molecular formula C22H20BrN7O2 B2776480 (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920204-46-2

(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2776480
CAS No.: 920204-46-2
M. Wt: 494.353
InChI Key: RMQQROBCOLXKIS-UHFFFAOYSA-N
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Description

The compound is a triazole-pyrimidine hybrid . It is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484.


Synthesis Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have explored the synthesis of triazole derivatives, including compounds structurally related to (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and their antimicrobial activities. For instance, a study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial properties, with some showing significant inhibition against pathogenic bacteria (Bektaş et al., 2007). Another study focused on synthesizing novel 1,2,4-triazole analogues and assessing their antibacterial activity, finding compounds with potent bacterial growth inhibition (Nagaraj et al., 2018).

Synthesis and Characterization

The synthesis and characterization of new triazole compounds, including methods and structural assignments through various analytical techniques such as HRMS and NMR, are critical research areas. A study presented the synthesis of a novel compound similar in structure to this compound, detailing its structural assignment (Wujec & Typek, 2023).

Biological and Cytotoxic Activities

Research on the biological and cytotoxic activities of triazole derivatives is also significant. One study synthesized a series of 1,2,4-triazole derivatives, evaluating their cytotoxic activity against various cancer cell lines, and found compounds exhibiting potent antiproliferative activity (Zheng et al., 2015).

Anticonvulsant and Neurological Applications

The application of triazole derivatives in neurological disorders, including their potential as anticonvulsant agents, is an area of ongoing research. A study developed a novel compound for potential use as an anticonvulsant drug, demonstrating the importance of such compounds in therapeutic applications (Severina et al., 2021).

Mechanism of Action

The compound showed promising neuroprotective and anti-inflammatory properties. It inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

(4-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQROBCOLXKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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